molecular formula C16H27NO3 B11550862 Prop-2-ynyl 5-(octylamino)-5-oxopentanoate

Prop-2-ynyl 5-(octylamino)-5-oxopentanoate

Cat. No.: B11550862
M. Wt: 281.39 g/mol
InChI Key: XQPYOEPCKGVDOK-UHFFFAOYSA-N
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Description

Prop-2-ynyl 5-(octylamino)-5-oxopentanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a prop-2-ynyl group attached to a pentanoate backbone, which is further substituted with an octylamino group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-ynyl 5-(octylamino)-5-oxopentanoate typically involves the esterification of 5-(octylamino)-5-oxopentanoic acid with prop-2-ynyl alcohol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant flow rates, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl 5-(octylamino)-5-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-ynyl 5-(octylamino)-5-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug for targeted drug delivery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of prop-2-ynyl 5-(octylamino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The prop-2-ynyl group can undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its longer octyl chain, which can influence its lipophilicity, membrane permeability, and overall biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C16H27NO3

Molecular Weight

281.39 g/mol

IUPAC Name

prop-2-ynyl 5-(octylamino)-5-oxopentanoate

InChI

InChI=1S/C16H27NO3/c1-3-5-6-7-8-9-13-17-15(18)11-10-12-16(19)20-14-4-2/h2H,3,5-14H2,1H3,(H,17,18)

InChI Key

XQPYOEPCKGVDOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)CCCC(=O)OCC#C

Origin of Product

United States

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